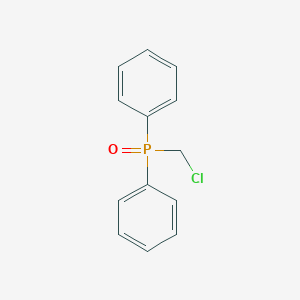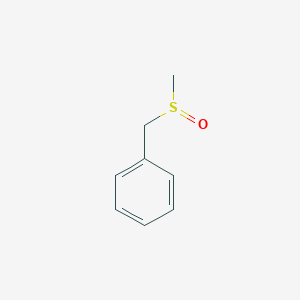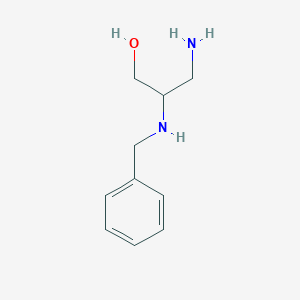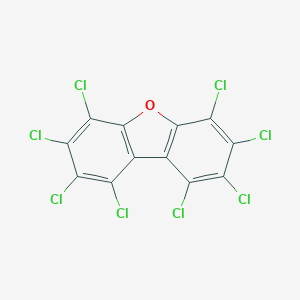
Octachlorodibenzofuran
Übersicht
Beschreibung
1,2,3,4,6,7,8,9-Octachlorodibenzofuran ist ein polychloriertes Dibenzofuran, eine Klasse von Verbindungen, die für ihre Persistenz in der Umwelt und ihre potenziellen Auswirkungen auf die Gesundheit bekannt sind. Diese Verbindung zeichnet sich durch das Vorhandensein von acht Chloratomen aus, die an die Dibenzofuranstruktur gebunden sind, wodurch sie hochchloriert und stabil ist .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6,7,8,9-Octachlorodibenzofuran wird hauptsächlich wegen seiner Auswirkungen auf die Umwelt und die Gesundheit untersucht. Es ist ein persistenter organischer Schadstoff, der sich in tierischen Geweben anreichern und in Nahrungsketten anreichern kann, was zu erheblichen ökologischen und gesundheitlichen Bedenken führt . Die Forschung konzentriert sich auf das Verständnis seiner toxikologischen Wirkungen, Wirkmechanismen und potenzieller Methoden zur Sanierung und Entgiftung .
In der Chemie dient es als Modellverbindung zur Untersuchung des Verhaltens von polychlorierten Dibenzofuranen und verwandten Substanzen. In der Biologie und Medizin wird es verwendet, um seine endokrinen Disruptoren-Eigenschaften und seine Auswirkungen auf verschiedene biologische Systeme zu untersuchen .
Wirkmechanismus
1,2,3,4,6,7,8,9-Octachlorodibenzofuran übt seine Wirkungen hauptsächlich über den Arylhydrocarbonrezeptor (AhR)-Signalweg aus. Es fungiert als Liganden-aktivierter Transkriptionsaktivator, der an die XRE-Promotorregion von Genen bindet, die es aktiviert. Dies führt zur Expression mehrerer Phase-I- und -II-Xenobiotika-metabolisierenden Enzyme, wie z. B. CYP1A1 . Die Verbindung vermittelt biochemische und toxische Wirkungen halogenierter aromatischer Kohlenwasserstoffe und ist an der Zellzyklusregulation beteiligt .
Wirkmechanismus
Target of Action
Octachlorodibenzofuran (OCDF) is a member of the polychlorinated dibenzofurans (PCDFs) family It’s known that pcdfs, including ocdf, are environmental pollutants that can have various harmful health and environmental effects .
Mode of Action
It’s suggested that the chlorination of less chlorinated pcdfs might be an important pathway in the formation of higher chlorinated furans, such as ocdf . This suggests that OCDF might interact with its targets through a chlorination mechanism.
Biochemical Pathways
It’s known that pcdfs can be formed by pyrolysis or incineration at temperatures below 1200 °c of chlorine-containing products, such as pvc, pcbs, and other organochlorides . This suggests that OCDF might affect biochemical pathways related to these processes.
Pharmacokinetics
Given its molecular weight of 443752 , it can be inferred that OCDF might have significant bioavailability and could potentially accumulate in the body over time.
Result of Action
It’s known that pcdfs, including ocdf, are environmental pollutants that can have various harmful health and environmental effects . Therefore, the action of OCDF might result in adverse health effects and environmental pollution.
Action Environment
The action of OCDF can be influenced by various environmental factors. For instance, PCDFs, including OCDF, can be formed by pyrolysis or incineration at temperatures below 1200 °C of chlorine-containing products . Therefore, the presence of such products and the temperature of the environment can influence the formation and action of OCDF. Furthermore, it’s suggested that fly ash promotes the formation of PCDFs, including OCDF . Therefore, the presence of fly ash in the environment can also influence the action of OCDF.
Biochemische Analyse
Biochemical Properties
Studies have shown that it can be degraded by certain bacterial communities . The exact enzymes, proteins, and other biomolecules that interact with Octachlorodibenzofuran are not yet fully identified .
Cellular Effects
Given its structural similarity to other polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs), it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be resistant to microbial degradation, suggesting that it may interact with biomolecules in a way that prevents their normal function .
Temporal Effects in Laboratory Settings
It is known to be highly stable and resistant to degradation .
Dosage Effects in Animal Models
Given its high degree of chlorination, it is likely to have toxic or adverse effects at high doses .
Metabolic Pathways
It is known to be resistant to degradation, suggesting that it may interact with enzymes or cofactors in a way that prevents their normal function .
Transport and Distribution
Given its lipophilic nature, it may accumulate in fatty tissues .
Subcellular Localization
Given its lipophilic nature, it may localize to lipid-rich areas of the cell .
Vorbereitungsmethoden
1,2,3,4,6,7,8,9-Octachlorodibenzofuran wird in der Regel nicht absichtlich hergestellt, sondern als Nebenprodukt industrieller Prozesse, an denen chlorierte Verbindungen beteiligt sind. Es kann bei der Verbrennung von organischen Materialien, die Chlor enthalten, wie z. B. bei der Abfallverbrennung, entstehen . Die Verbindung kann auch im Labor durch bestimmte Chlorierungsreaktionen von Dibenzofuran unter kontrollierten Bedingungen synthetisiert werden .
Analyse Chemischer Reaktionen
1,2,3,4,6,7,8,9-Octachlorodibenzofuran unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung oxidierterer Produkte führen, die die Verbindung möglicherweise in weniger schädliche Substanzen zerlegen.
Reduktion: Unter reduktiven Bedingungen können die Chloratome entfernt werden, was zur Bildung von weniger chlorierten Dibenzofuranen führt.
Substitution: Chloratome können durch andere funktionelle Gruppen substituiert werden, wodurch sich die chemischen Eigenschaften der Verbindung verändern
Häufig verwendete Reagenzien in diesen Reaktionen sind starke Oxidationsmittel zur Oxidation, Reduktionsmittel wie Wasserstoffgas oder Metallhydride zur Reduktion und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,6,7,8,9-Octachlorodibenzofuran gehört zu einer größeren Familie von chlorierten Dibenzofuranen, zu denen Verbindungen mit unterschiedlichen Anzahlen von Chloratomen gehören. Zu den ähnlichen Verbindungen gehören:
- 1,2,3,4,6,7,8-Heptachlorodibenzofuran
- 1,2,3,4,6,7,8,9-Decachlorodibenzofuran
- 1,2,3,4,7,8-Hexachlorodibenzofuran
Im Vergleich zu diesen Verbindungen ist 1,2,3,4,6,7,8,9-Octachlorodibenzofuran aufgrund seines hohen Chlorierungsgrades einzigartig, was zu seiner Stabilität und Persistenz in der Umwelt beiträgt .
Eigenschaften
IUPAC Name |
1,2,3,4,6,7,8,9-octachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIROFAGUQOFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052062 | |
| Record name | Octachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39001-02-0 | |
| Record name | Octachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39001-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039001020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,6,7,8,9-octachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C00M3WUEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


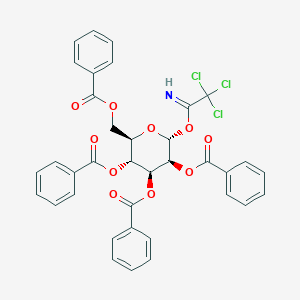

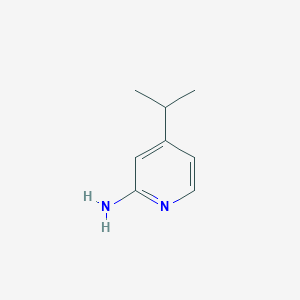
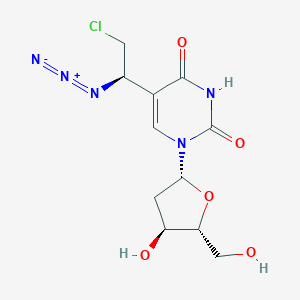
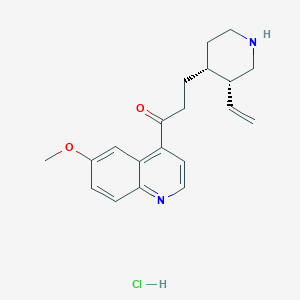
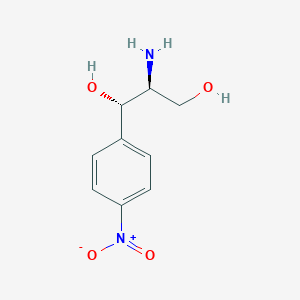
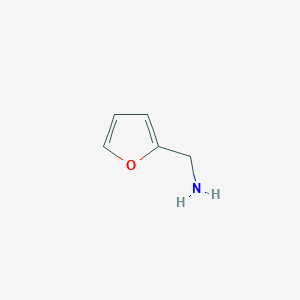
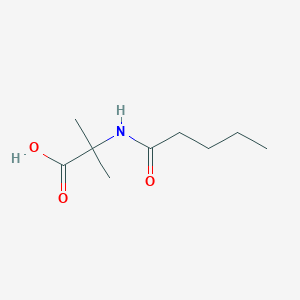
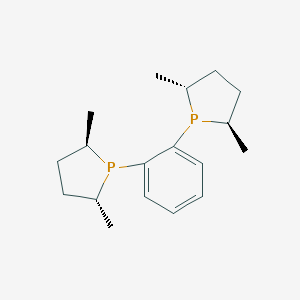
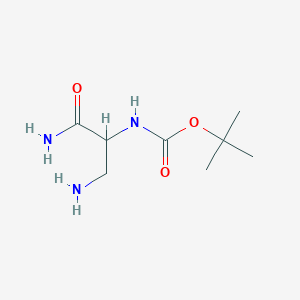
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)
